molecular formula C17H12O4 B11990998 6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromene-1,3-dione

6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromene-1,3-dione

Katalognummer: B11990998
Molekulargewicht: 280.27 g/mol
InChI-Schlüssel: REIOAPDEQYXHGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromene-1,3-dione is a synthetic organic compound that belongs to the class of isochromene derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromene-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may include:

    Solvents: Common solvents like dichloromethane, ethanol, or toluene.

    Catalysts: Acidic catalysts such as sulfuric acid or basic catalysts like sodium hydroxide.

    Temperature: Reactions are often conducted at elevated temperatures ranging from 50°C to 150°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions of the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromene-1,3-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromene-1,3-dione can be compared with other similar compounds, such as:

    Isochromene Derivatives: Compounds with similar core structures but different substituents.

    Hydroxyalkynyl Benzo Compounds: Molecules with similar functional groups but different aromatic systems.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Eigenschaften

Molekularformel

C17H12O4

Molekulargewicht

280.27 g/mol

IUPAC-Name

8-(3-hydroxy-3-methylbut-1-ynyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione

InChI

InChI=1S/C17H12O4/c1-17(2,20)9-8-10-6-7-13-14-11(10)4-3-5-12(14)15(18)21-16(13)19/h3-7,20H,1-2H3

InChI-Schlüssel

REIOAPDEQYXHGB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C#CC1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.